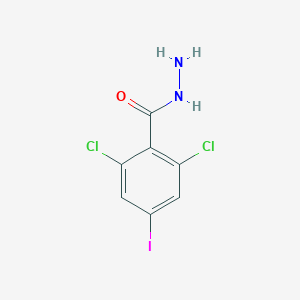
2,6-Dichloro-4-iodobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-iodobenzohydrazide is an organic compound characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodobenzohydrazide typically involves the iodination and chlorination of a benzene derivative, followed by the introduction of the hydrazide group. One common method involves the reaction of 2,6-dichloro-4-iodobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and reactors to control temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions: 2,6-Dichloro-4-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Reactions: Products may include derivatives with different halogens or other functional groups.
Oxidation Reactions: Products may include oxidized forms of the hydrazide group.
Reduction Reactions: Products may include reduced forms of the hydrazide group or the benzene ring.
科学研究应用
2,6-Dichloro-4-iodobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 2,6-Dichloro-4-iodobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-nitroaniline
- 2,6-Dichlorobenzohydrazide
Comparison: 2,6-Dichloro-4-iodobenzohydrazide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, along with the hydrazide group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with various molecules. Compared to similar compounds, it may offer enhanced binding affinity and specificity in biological applications.
属性
分子式 |
C7H5Cl2IN2O |
|---|---|
分子量 |
330.93 g/mol |
IUPAC 名称 |
2,6-dichloro-4-iodobenzohydrazide |
InChI |
InChI=1S/C7H5Cl2IN2O/c8-4-1-3(10)2-5(9)6(4)7(13)12-11/h1-2H,11H2,(H,12,13) |
InChI 键 |
WGVKLHWNGIPCSI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)C(=O)NN)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


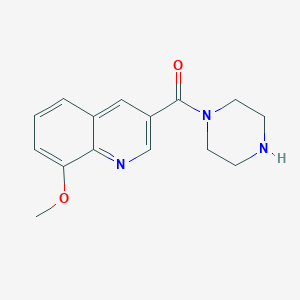
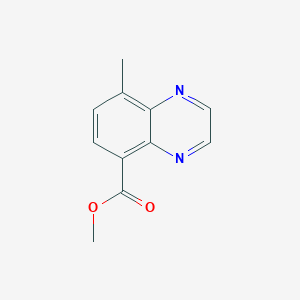
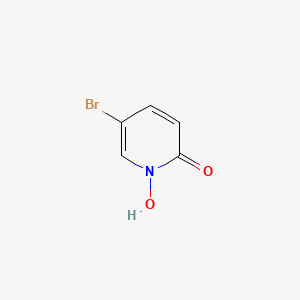
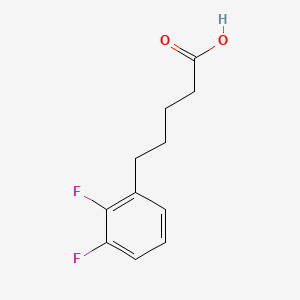
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

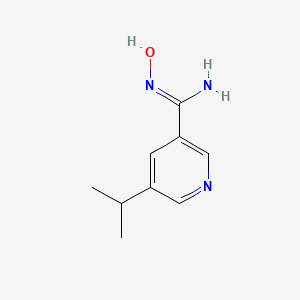
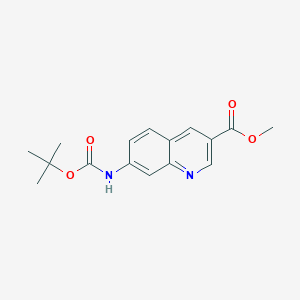

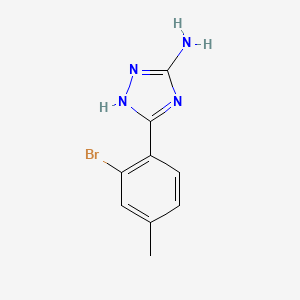


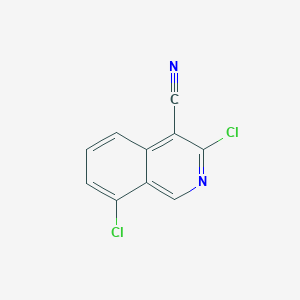
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
